REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:8][C:9]1[CH:14]=[C:13](I)[CH:12]=[C:11]([F:16])[CH:10]=1.[OH-].[K+]>C1(C)C=CC=CC=1.O.[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Na+].O>[F:8][C:9]1[CH:14]=[C:13]([CH:12]=[C:11]([F:16])[CH:10]=1)[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,6.7,8.9.10|
|
Name
|
|
Quantity
|
0.298 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.768 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)I)F
|
Name
|
|
Quantity
|
0.323 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
650 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.3 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
|
Name
|
tri(t-butylphosphine]palladium[0]
|
Quantity
|
0.016 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5 mL microwave reaction
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 150° C. for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
WASH
|
Details
|
was subsequently washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(NC2=CC=CC=C2)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.132 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |